2-Amino-2-methylpropanol-d6

Catalog No.
S999059
CAS No.
51805-95-9
M.F
C4H11NO
M. Wt
95.175
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-methylpropanol-d6

CAS Number

51805-95-9

Product Name

2-Amino-2-methylpropanol-d6

IUPAC Name

2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol

Molecular Formula

C4H11NO

Molecular Weight

95.175

InChI

InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3/i1D3,2D3

InChI Key

CBTVGIZVANVGBH-WFGJKAKNSA-N

SMILES

CC(C)(CO)N

Synonyms

2-Amino-2-(methyl-d3)-1-propan-3,3,3-d3-ol;

Application in Proteomics

Proteomics is the large-scale study of proteins, including their structure, function, interactions, and modifications. 2-Amino-2-methylpropanol-d6 finds application in proteomic research as an internal standard for quantitative analysis techniques such as mass spectrometry [, ].

Here's how it works:

  • A known amount of 2-Amino-2-methylpropanol-d6 is spiked into a biological sample containing proteins of interest.
  • This sample is then processed and analyzed using mass spectrometry.
  • Since the isotopically labeled version has a slightly higher molecular weight due to the presence of deuterium, it can be distinguished from the naturally occurring, unlabeled form of 2-amino-2-methylpropanol in the mass spectrum.
  • By comparing the signal intensities of the labeled and unlabeled peaks, researchers can quantify the amount of the target protein(s) present in the sample.

2-Amino-2-methylpropanol-d6 is a deuterated derivative of 2-amino-2-methylpropanol, characterized by the presence of deuterium atoms, which enhances its utility in various research applications. This compound has the molecular formula C₅H₁₃D₆N₁O and a molecular weight of approximately 103.16 g/mol. It appears as a clear, light-colored liquid that is slightly soluble in water and has a flash point of 172°F (78.9°C) . The compound is primarily used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction can be achieved with lithium aluminum hydride, allowing for the conversion of carbonyl groups.
  • Substitution: Nucleophilic substitution reactions can occur, particularly involving the amino group, which can be substituted with various functional groups under specific conditions .

These reactions highlight its versatility in synthetic organic chemistry.

This compound exhibits several biological activities:

  • Antimicrobial Properties: 2-Amino-2-methylpropanol-d6 has been found to possess antimicrobial activity, making it a candidate for drug development .
  • Enzyme Interaction: It serves as a phosphate acceptor for alkaline phosphatase and has been used to determine the activity of human chymase in composite buffer systems .
  • Toxicity: The compound has low acute toxicity but can cause skin and eye irritation upon contact . Its interactions with biological systems are primarily mediated through hydrogen bonding and ionic interactions due to its amine and hydroxyl groups .

The synthesis of 2-amino-2-methylpropanol-d6 typically involves the following methods:

  • Hydrogenation Reduction: Starting from appropriate precursors, hydrogenation can be used to introduce deuterium atoms.
  • Alkylation: This method involves reacting an amine with an alkyl halide to form the desired amine.
  • Nucleophilic Substitution: Utilizing nucleophiles to replace leaving groups in organic compounds can also yield this compound .

These methods facilitate the production of deuterated compounds necessary for advanced research.

The applications of 2-amino-2-methylpropanol-d6 are diverse:

  • Research Tool: It is widely used in proteomics and biochemical studies to investigate protein structures and functions.
  • Chiral Auxiliary: In asymmetric synthesis, it aids in producing enantiomerically pure compounds.
  • Pharmaceutical Development: Its antimicrobial properties make it a potential candidate for new drug formulations .

Interaction studies have shown that 2-amino-2-methylpropanol-d6 can influence various biological processes due to its structural characteristics:

  • Hydrogen Bonding: The presence of hydroxyl and amino groups allows for significant interaction with biological macromolecules.
  • Lipophilicity Effects: The methyl groups may enhance its lipophilicity, affecting absorption and distribution within biological systems .

These interactions are crucial for understanding its role in biochemical pathways.

Similar Compounds: Comparison

Several compounds are structurally similar to 2-amino-2-methylpropanol-d6, each possessing unique attributes:

Compound NameKey FeaturesUniqueness
2-Amino-2-methylpropanolNon-deuterated version; similar chemical propertiesLacks stable isotope labeling
2-(Benzylamino)-2-methylpropan-1-olContains a benzyl groupDifferent functional group enhances properties
2-Amino-1-hydroxy-2-methylpropaneHydroxyl group instead of aminoVariance in functional groups
1,1-Dimethyl-2-hydroxyethylamineSimilar amine structureDifferent methyl substitutions

The uniqueness of 2-amino-2-methylpropanol-d6 lies in its deuterium labeling, which is particularly beneficial for studies requiring stable isotopes . This characteristic allows researchers to trace metabolic pathways and interactions more effectively.

Molecular Geometry and Bonding Configurations

2-Amino-2-methylpropanol-d6 represents a deuterium-labeled derivative of 2-amino-2-methylpropanol where six hydrogen atoms in the two methyl groups are replaced with deuterium isotopes [1]. The molecular formula of this compound is C4H5D6NO with a molecular weight of 95.17 grams per mole, representing a 6.03 dalton increase compared to the non-deuterated parent compound [1].

The molecular geometry of 2-amino-2-methylpropanol-d6 centers around a quaternary carbon atom that serves as the central bonding hub [1] [8]. This central carbon atom exhibits tetrahedral geometry with bond angles approaching 109.5 degrees, consistent with sp3 hybridization [10]. The four substituents attached to this central carbon include two deuterated methyl groups, one amino group, and one hydroxymethyl group [1].

Table 1: Molecular Properties Comparison

Property2-Amino-2-methylpropanol2-Amino-2-methylpropanol-d6
Molecular FormulaC4H11NOC4H5D6NO
Molecular Weight (g/mol)89.1495.17
IUPAC Name2-amino-2-methylpropan-1-ol2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol
CAS Number124-68-551805-95-9
InChI KeyCBTVGIZVANVGBH-UHFFFAOYSA-NCBTVGIZVANVGBH-WFGJKAKNSA-N
SMILES NotationC(O)C(N)(C)C[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])N
Deuterium PositionsNoneBoth methyl groups (d6)

The preferred conformational arrangement of 2-amino-2-methylpropanol-d6 adopts a gauche configuration that facilitates intramolecular hydrogen bonding between the hydroxyl group and the amino group [10] [21]. This intramolecular interaction stabilizes the molecular structure and influences the overall three-dimensional arrangement [10]. The deuterium substitution in the methyl groups does not significantly alter the fundamental bonding configurations, as deuterium maintains the same electronic properties as hydrogen while possessing approximately twice the nuclear mass [1] [15].

The quaternary carbon center exhibits characteristic bond lengths and angles that remain largely unchanged upon deuterium substitution [10]. The carbon-nitrogen bond length typically measures approximately 1.47 angstroms, while the carbon-oxygen bond in the hydroxymethyl group spans approximately 1.43 angstroms [10]. The carbon-deuterium bonds in the labeled methyl groups maintain similar lengths to carbon-hydrogen bonds, with only minimal differences arising from the reduced vibrational amplitude associated with the heavier deuterium nucleus [15] [27].

Spectroscopic Characterization (¹H NMR, ¹³C NMR, MS)

The spectroscopic characterization of 2-amino-2-methylpropanol-d6 reveals distinct differences from its non-deuterated counterpart, primarily arising from the isotopic substitution effects [6] [16]. These differences provide valuable analytical tools for distinguishing between labeled and unlabeled compounds in research applications [11] [18].

¹H Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 2-amino-2-methylpropanol-d6 exhibits significantly reduced signal intensity in the methyl region compared to the parent compound [6] [17]. In non-deuterated 2-amino-2-methylpropanol, the methyl groups typically appear as a singlet at approximately 1.1-1.2 parts per million, integrating for six protons [6]. However, in the deuterated analog, these signals are dramatically diminished due to the replacement of protons with deuterium nuclei, which resonate at different frequencies and are not observed in standard proton nuclear magnetic resonance experiments [17] [18].

The hydroxymethyl protons remain clearly observable in the deuterated compound, appearing as a singlet at approximately 3.5 parts per million and integrating for two protons [6]. Similarly, the amino group protons maintain their characteristic chemical shift around 2.5 parts per million, though the exact position may vary depending on solvent conditions and exchange rates [6] [17].

¹³C Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides valuable structural information for 2-amino-2-methylpropanol-d6, revealing the carbon framework while demonstrating isotope-induced chemical shift perturbations [16] [27]. The quaternary carbon atom typically resonates at approximately 56-58 parts per million, while the deuterated methyl carbons exhibit subtle but measurable isotope shifts compared to their protonated counterparts [16] [27].

The hydroxymethyl carbon appears at approximately 68-70 parts per million, consistent with its attachment to an electronegative oxygen atom [16]. The isotope shifts observed in carbon-13 nuclear magnetic resonance generally follow predictable patterns, with carbons directly bonded to deuterium showing upfield shifts of 0.1-0.3 parts per million relative to the corresponding carbon-hydrogen bonds [27].

Mass Spectrometry

Mass spectrometric analysis of 2-amino-2-methylpropanol-d6 provides definitive molecular weight confirmation and fragmentation pattern information [1] [26] [30]. The molecular ion peak appears at mass-to-charge ratio 95, representing a six-dalton increase from the non-deuterated compound's molecular ion at mass-to-charge ratio 89 [1] [6].

The fragmentation patterns of the deuterated compound differ from those of the parent molecule due to kinetic isotope effects that influence bond-breaking processes [25] [28]. Deuterium-carbon bonds typically exhibit greater stability than hydrogen-carbon bonds, leading to altered fragmentation pathways and relative peak intensities [25] [28]. Common fragment ions include loss of the hydroxymethyl group and various combinations of methyl and amino group eliminations [6].

High-resolution mass spectrometry enables precise determination of isotopic purity and the distribution of partially deuterated species within the sample [30]. The isotopic envelope pattern provides quantitative information about the extent of deuterium incorporation, which is crucial for analytical applications requiring precise isotopic labeling [26] [30].

Table 2: Expected Spectroscopic Characteristics

TechniqueNon-deuterated FeaturesDeuterated (d6) Features
¹H NMRCH3 signals at ~1.1-1.2 ppm (6H), CH2OH at ~3.5 ppm (2H), NH2 at ~2.5 ppm (2H)Significantly reduced CH3 signals, CH2OH and NH2 signals preserved
¹³C NMRQuaternary carbon, CH3 carbons, CH2OH carbon signalsSimilar carbon framework, isotope shifts in deuterated carbons
Mass SpectrometryMolecular ion at m/z 89, fragmentation patterns typical of aminoalcoholsMolecular ion at m/z 95 (+6 Da), altered fragmentation patterns
IR SpectroscopyO-H stretch ~3200-3600 cm⁻¹, N-H stretch ~3300-3500 cm⁻¹, C-H stretch 2800-3000 cm⁻¹Preserved O-H and N-H stretches, reduced C-H stretch intensity, C-D stretch ~2100-2300 cm⁻¹
Deuterium NMRNo signalCD3 signals observable at different chemical shift range

Isotopic Substitution Effects on Molecular Properties

The replacement of hydrogen with deuterium in 2-amino-2-methylpropanol-d6 introduces several measurable effects on molecular properties that extend beyond simple mass differences [15] [27] [28]. These isotopic substitution effects influence vibrational frequencies, chemical reactivity, and physical properties in ways that are both predictable and analytically useful [15] [28].

Vibrational Frequency Changes

The most pronounced isotopic effects manifest in the vibrational spectrum of the molecule [27] [29]. Carbon-deuterium stretching frequencies appear at significantly lower wavenumbers compared to carbon-hydrogen stretches, typically occurring around 2100-2300 reciprocal centimeters versus 2800-3000 reciprocal centimeters for carbon-hydrogen bonds [29]. This frequency shift results from the square root relationship between vibrational frequency and reduced mass, where the heavier deuterium nucleus reduces the overall vibrational frequency [27] [28].

Bending modes involving deuterium also shift to lower frequencies, though the magnitude of these shifts is generally smaller than those observed for stretching vibrations [27] [28]. These frequency differences provide clear spectroscopic signatures that enable unambiguous identification of deuterated positions within the molecule [29].

Kinetic Isotope Effects

The substitution of deuterium for hydrogen creates kinetic isotope effects that influence reaction rates involving the labeled positions [28]. Primary kinetic isotope effects occur when deuterium-containing bonds are broken during the rate-determining step of a reaction, typically resulting in slower reaction rates for the deuterated compound [28]. These effects can range from 1.5 to 7-fold rate reductions, depending on the specific reaction mechanism and transition state structure [28].

Secondary kinetic isotope effects arise from deuterium substitution at positions not directly involved in bond breaking during the reaction [28]. These effects typically produce smaller rate changes, generally in the range of 0.8 to 1.2-fold, and can provide valuable mechanistic information about reaction pathways [28].

Physical Property Modifications

The isotopic substitution in 2-amino-2-methylpropanol-d6 produces subtle but measurable changes in physical properties [15]. The increased molecular mass leads to slightly reduced volatility compared to the non-deuterated compound, though this effect is relatively minor given the small percentage change in total molecular weight [13] [15].

Solubility characteristics may exhibit minor variations due to altered intermolecular interactions arising from the different vibrational properties of deuterium-containing bonds [15]. However, these differences are typically small enough that deuterated and non-deuterated compounds can be considered effectively equivalent for most practical purposes [15].

The deuterium substitution also affects the compound's behavior in nuclear magnetic resonance experiments beyond the obvious signal changes [17] [18]. Deuterium quadrupolar relaxation can influence the relaxation times of nearby nuclei, potentially affecting signal intensities and linewidths in both proton and carbon-13 spectra [17] [18].

Computational Chemistry Studies (DFT Calculations)

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of 2-amino-2-methylpropanol-d6 [10] [21] [22]. These computational approaches enable prediction of molecular geometries, energetic properties, and spectroscopic parameters that complement experimental observations [10] [21].

Electronic Structure Calculations

Modern density functional theory methods, particularly the M06-2X functional with augmented correlation-consistent basis sets such as aug-cc-pVTZ, have proven effective for studying aminoalcohol systems [10] [21]. These computational protocols accurately reproduce experimental molecular geometries and provide reliable predictions of electronic properties [10] [21].

The electronic structure of 2-amino-2-methylpropanol-d6 features a highest occupied molecular orbital primarily localized on the nitrogen lone pair, with contributions from the oxygen lone pairs [21] [22]. The lowest unoccupied molecular orbital typically exhibits sigma-antibonding character involving the carbon-nitrogen and carbon-oxygen bonds [21] [22].

Dipole moment calculations predict values in the range of 2-3 Debye units for 2-amino-2-methylpropanol-d6, reflecting the polar nature of the molecule arising from the amino and hydroxyl functional groups [10]. The deuterium substitution produces negligible changes in the electronic distribution, maintaining essentially identical dipole moments compared to the non-deuterated compound [10].

Vibrational Frequency Predictions

Density functional theory calculations accurately predict the vibrational frequencies of both deuterated and non-deuterated forms of the molecule [21] [27]. These calculations confirm the expected downward frequency shifts for vibrations involving deuterium atoms and provide detailed mode assignments for complex spectroscopic features [27].

The calculated frequency shifts for carbon-deuterium versus carbon-hydrogen stretching modes align well with experimental observations, typically predicting shifts of approximately 700-800 reciprocal centimeters [27]. Similarly, bending modes involving deuterium show the expected frequency reductions of 200-400 reciprocal centimeters compared to their hydrogen-containing counterparts [27].

Conformational Analysis

Computational studies reveal that 2-amino-2-methylpropanol-d6 adopts preferentially a gauche conformation that maximizes intramolecular hydrogen bonding between the amino and hydroxyl groups [10] [21]. This conformational preference remains unchanged upon deuterium substitution, as the isotopic replacement does not significantly alter the energetic landscape of conformational interconversion [10].

Table 3: Computational Chemistry Parameters

ParameterExpected Values
Method/Basis SetM06-2X/aug-cc-pVTZ (typical for aminoalcohols)
Molecular GeometryGauche conformation with intramolecular H-bonding
Dipole Moment (Debye)Estimated 2-3 D (polar molecule)
Total Energy (Hartree)Method dependent
HOMO Energy (eV)Approximately -6 to -8 eV
LUMO Energy (eV)Approximately +2 to +4 eV
Vibrational FrequenciesN-H stretch ~3300-3500 cm⁻¹, O-H stretch ~3200-3600 cm⁻¹, C-H/C-D ~2900/2100 cm⁻¹
Isotope EffectsKIE effects on C-D vs C-H bonds, secondary isotope effects

The relative energies of different conformers calculated using high-level methods such as coupled cluster theory with single, double, and perturbative triple excitations confirm the stability ordering predicted by density functional theory approaches [10] [21]. These calculations indicate that the most stable conformer lies approximately 10-15 kilojoules per mole below higher-energy rotamers, consistent with the dominance of intramolecular hydrogen bonding in determining conformational preferences [10] [21].

XLogP3

-0.8

Wikipedia

2-Amino-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-1-ol

Dates

Last modified: 08-15-2023

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